5-Methoxymethoxymethyl-2-methylpyridine
Description
5-Methoxymethoxymethyl-2-methylpyridine is a substituted pyridine derivative characterized by a methoxymethoxymethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is synthesized via a nucleophilic substitution reaction starting from 6-methyl-3-pyridinemethanol. Sodium hydride in tetrahydrofuran (THF) deprotonates the alcohol, followed by reaction with chloromethyl methyl ether, yielding the target compound with a 74% efficiency under optimized conditions (85–87°C, 0.5 mmHg) . Its structure combines ether and methyl functionalities, making it a versatile intermediate in organic synthesis, particularly for introducing protected hydroxyl groups or as a precursor in pharmaceutical chemistry.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-(methoxymethoxymethyl)-2-methylpyridine |
InChI |
InChI=1S/C9H13NO2/c1-8-3-4-9(5-10-8)6-12-7-11-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
LDBXFVPJTHNSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)COCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table compares 5-Methoxymethoxymethyl-2-methylpyridine with structurally related pyridine compounds, focusing on substituents, molecular properties, and applications:
Key Comparative Insights:
Reactivity: Chloromethyl (5-(Chloromethyl)-2-methoxypyridine) and iodo (3-Iodo-2-methoxy-5-methylpyridine) substituents are more reactive in substitution reactions than the methoxymethoxymethyl group, which is sterically hindered and stable under basic conditions . Nitrile (2-Methoxy-5-methylnicotinonitrile) and amine (5-Amino-2-methoxypyridine) groups enable distinct reaction pathways, such as cyano hydrolysis or diazotization .
Solubility and Stability :
- Ether-containing derivatives (e.g., this compound) exhibit higher solubility in polar aprotic solvents compared to halogenated analogs.
- Chloromethyl derivatives require stringent storage conditions due to hydrolytic sensitivity, whereas methoxymethoxymethyl groups offer improved stability .
Pharmaceutical Relevance: Amino-substituted pyridines (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) are prevalent in kinase inhibitor scaffolds, while methoxymethoxymethyl derivatives serve as masked alcohol intermediates in prodrug synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methoxymethoxymethyl-2-methylpyridine, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methoxymethyl groups can be introduced via alkylation of 2-methylpyridine derivatives using methoxymethyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction efficiency is enhanced by controlling temperature (0–5°C) and using catalysts like tetrabutylammonium bromide (TBAB) .
- Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -/-NMR. Compare spectroscopic data with PubChem entries for analogous pyridine derivatives .
Q. How should researchers address challenges in characterizing the stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., demethylated analogs). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity of the methoxymethoxymethyl group in electrophilic substitution reactions?
- Methodology : Perform comparative studies under controlled conditions (solvent polarity, temperature, catalyst loading). For example, evaluate Friedel-Crafts acylation reactivity in dichloromethane vs. DMF. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model electron density distribution and predict regioselectivity .
- Data Analysis : Cross-reference experimental results with crystallographic data (e.g., Cambridge Structural Database) for similar pyridine derivatives to validate substituent effects .
Q. How can researchers design experiments to assess the compound’s potential as a ligand in catalytic asymmetric synthesis?
- Methodology : Screen chiral complexes (e.g., with Rh or Pd) in model reactions like hydrogenation or cross-coupling. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare performance with ligands bearing modified methoxy groups (e.g., 5-methoxy-4-methylpyridin-3-amine•HCl) to isolate steric/electronic contributions .
Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays (IC measurements). Leverage PubChem BioActivity data for structurally related compounds (e.g., 5-fluoro-2-methoxypyridin-4-amine) to guide SAR analysis .
Methodological Best Practices
- Data Validation : Cross-check experimental NMR shifts with predicted values from ACD/Labs or ChemDraw. Discrepancies >0.2 ppm warrant re-evaluation of purity or structural assignments .
- Safety Protocols : Follow guidelines for pyridine derivatives (e.g., use fume hoods, PPE). For spills, avoid dust generation and dispose via certified hazardous waste channels, as outlined in safety data sheets for analogs like 5-ethyl-2-methylpyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
